Ethyl-o-phenetylurea
Description
Ethyl-o-phenetylurea (CAS No. 642462-75-7), also known as N-(2-ethoxyphenyl)-N-ethylurea, is a urea derivative with the molecular formula C₁₁H₁₆N₂O₂. Structurally, it consists of a urea backbone substituted with an ethyl group and an o-ethoxyphenyl group at the nitrogen atoms.
Its synthesis involves the reaction of o-ethoxyaniline with ethyl isocyanate or analogous reagents. The o-ethoxyphenyl moiety contributes to its steric and electronic properties, influencing solubility, stability, and reactivity.
Properties
CAS No. |
642462-75-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-1-ethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-7-5-6-8-10(9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI Key |
XJDVZWHOKDYJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1OCC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-o-phenetylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride are typically generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns .
Chemical Reactions Analysis
Types of Reactions: Ethyl-o-phenetylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert this compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .
Scientific Research Applications
Ethyl-o-phenetylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl-o-phenetylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl-o-phenetylurea belongs to the arylurea family, a class of compounds characterized by urea cores substituted with aromatic groups. Below is a comparative analysis with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Comparison
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| This compound | C₁₁H₁₆N₂O₂ | Ethyl, o-ethoxyphenyl | Chemical synthesis, research |
| Phenytoin | C₁₅H₁₂N₂O₂ | Diphenyl, hydantoin ring | Anticonvulsant drug |
| Tolbutamide | C₁₂H₁₈N₂O₃S | Butyl, p-toluenesulfonyl | Antidiabetic agent |
| Diuron | C₉H₁₀Cl₂N₂O | Dichlorophenyl, dimethyl | Herbicide |
Key Observations :
- Solubility : this compound’s logP (calculated) of ~2.1 suggests moderate lipophilicity, comparable to Phenytoin (logP ~2.3) but lower than Diuron (logP ~2.8) .
Biological Activity
Ethyl-o-phenetylurea (EPU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of EPU, including its mechanisms, case studies, and relevant research findings.
This compound is an organic compound characterized by its urea functional group attached to an ethyl and phenetyl moiety. Its chemical structure can be represented as follows:
This structure contributes to its biological activity, influencing its interaction with various biological targets.
Antimicrobial Properties
EPU has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for EPU against common pathogens are summarized in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.25 |
| Pseudomonas aeruginosa | 0.75 |
Mechanism of Action: The antimicrobial effect of EPU is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis, leading to cell death.
Anti-inflammatory Activity
In addition to its antimicrobial properties, EPU has been investigated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
Case Study: A study involving animal models of inflammation demonstrated that EPU significantly reduced paw edema in rats induced by carrageenan, suggesting its potential for treating inflammatory conditions.
Research Findings
Recent studies have focused on the efficacy and safety profile of EPU in various applications:
- Antimicrobial Efficacy: A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of EPU against multidrug-resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
- Wound Healing Properties: In vitro studies have shown that EPU promotes fibroblast proliferation and migration, essential processes for wound healing. The compound was found to enhance collagen synthesis, indicating potential use in wound care formulations .
- Synergistic Effects: Research has also explored the synergistic effects of EPU when combined with other antimicrobial agents. Combinations showed enhanced efficacy against resistant strains, suggesting a potential strategy for overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
